(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 218.27 g/mol. It is classified as an amino acid derivative, specifically a piperidine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate can be achieved through several methods. One efficient method involves the use of palladium-catalyzed reactions:
The detailed steps include filtering the reaction mixture and concentrating it under reduced pressure to isolate the desired compound .
The molecular structure of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate features a piperidine ring substituted with an amino group and a fluorine atom:
The compound can undergo various chemical reactions typical of amino acids and piperidine derivatives:
These reactions are significant for modifying the compound for specific applications in drug design and development .
The mechanism of action for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate primarily involves its interaction with biological targets:
Quantitative studies are necessary to elucidate these mechanisms fully and determine pharmacological profiles .
These properties are essential for handling and application in laboratory settings .
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate has several scientific uses:
The core structure comprises a piperidine ring with defined (3R,4R) stereochemistry, confirmed by chiral synthesis and analytical methods. The fluorine atom at C3 and the amino group at C4 adopt a cis-relative configuration, creating a stereochemical environment that significantly influences the ring's conformation and electronic distribution. X-ray crystallography studies of analogous compounds reveal that such 3,4-disubstitution patterns induce distinct puckering in the piperidine ring, altering the spatial presentation of functional groups compared to trans isomers or non-fluorinated analogs [1] [6].
The fluorine atom’s strong electronegativity generates a substantial dipole moment and modifies electron density at adjacent carbon centers. This effect enhances the nucleophilicity of the C4 amino group while making C3 a potential hydrogen bond acceptor. These electronic perturbations, combined with the locked stereochemistry, create a scaffold particularly valuable for structure-activity relationship studies in medicinal chemistry, where subtle stereoelectronic changes can dramatically impact biological activity [7] [9].
Table 1: Key Structural and Physicochemical Properties
Property | Value | Analytical Method | Source |
---|---|---|---|
Molecular Formula | C₁₀H₁₉FN₂O₂ | Elemental Analysis | [1][2] |
Molecular Weight | 218.27 g/mol | Mass Spectrometry | [1][6] |
Stereochemistry | (3R,4R) | Chiral HPLC/Polarimetry | [6][7] |
Storage Stability | 2-8°C, protected from light | Long-term stability studies | [1][6] |
Key Functional Groups | Primary amine, Fluorine, Boc carbamate | FTIR/NMR | [1][9] |
The systematic IUPAC name tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate precisely defines the compound’s structure and stereochemistry:
Alternative naming conventions observed in commercial catalogs include (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, which maintains stereochemical specificity while adjusting term order. The SMILES notation O=C(N1C[C@@H](F)[C@H](N)CC1)OC(C)(C)C
unambiguously encodes stereochemistry using the @@H
and @H
tags, providing a machine-readable representation essential for chemical database searching [1] [7]. The systematic numbering prioritizes the piperidine nitrogen as position 1, with C3 and C4 constituting the adjacent chiral centers. This consistency in naming is critical for accurate scientific communication and regulatory documentation across pharmaceutical development stages.
Table 2: Nomenclature Variations and Stereochemical Descriptors
Nomenclature System | Representation | Significance |
---|---|---|
Systematic IUPAC | tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Full structural/stereochemical definition |
Common Synonym | (3R,4R)-1-Boc-4-amino-3-fluoropiperidine | Simplified industry notation |
CAS Registry | 1260612-08-5 [(3R,4R)-isomer] | Unique identifier for ordering |
1932499-00-7 [(3R,4R)-3-amino isomer] | Isomer-specific identifier | |
Stereochemical SMILES | O=C(N1CC@@HC@HCC1)OC(C)(C)C | Machine-readable stereochemistry |
The strategic incorporation of fluorine into bioactive molecules emerged as a transformative approach in late 20th-century medicinal chemistry, driving demand for enantiopure fluorinated building blocks like (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. Early synthetic routes to fluoropiperidines relied on classical resolution techniques, yielding low quantities of stereoisomerically pure material with prohibitive costs for large-scale applications [8].
A significant advancement occurred with the introduction of catalytic asymmetric hydrogenation and enzymatic resolution methods in the 2000s. The 2007 AstraZeneca patent (WO2007/71965) documented a pivotal hydrogenation route using Pd/C and ammonium formate for deprotecting intermediates while preserving stereochemical integrity, enabling multigram synthesis of enantiomerically pure material [8]. Parallel developments in chiral auxiliary approaches and transition-metal catalyzed fluorination further expanded synthetic access. These methodological breakthroughs coincided with rising interest in fluorinated piperidines as key motifs in kinase inhibitors, G-protein-coupled receptor modulators, and neurotransmitter reuptake blockers, where the 3-fluoro-4-aminopiperidine scaffold demonstrated improved metabolic stability and binding affinity over non-fluorinated analogs.
Table 3: Evolution of Fluorinated Piperidine Building Blocks
Time Period | Synthetic Advance | Industrial Application | Related Compounds Developed |
---|---|---|---|
1990-2000 | Classical resolution of racemates | Early preclinical candidates | rac-4-Amino-3-fluoropiperidine |
2000-2010 | Catalytic asymmetric hydrogenation; Chiral auxiliaries | Kinase inhibitor development (Patent WO2007/71965) | (3R,4R)/(3S,4S)-4-Amino-3-fluoropiperidine [8] |
2010-Present | Enantioselective fluorination; Biocatalysis | CNS agents; Antivirals | 3,3-Difluoro-4-aminopiperidine; 4-(Ethylamino)-3,3-difluoropiperidine [2] |
The compound’s commercial availability expanded significantly post-2010, with suppliers like BLD Pharm (2012), SynQuest Labs, and Ambeed offering catalog access, reflecting its adoption across drug discovery programs. Structural derivatives proliferated simultaneously, including the (3S,4S)-enantiomer (CAS 907544-16-5), trans-diastereomers (e.g., (3R,4S)-isomer, CAS 577691-56-6), and difluorinated variants (e.g., 4-Amino-1-Boc-3,3-difluoropiperidine, CAS 1255666-48-8), providing medicinal chemists with a stereochemical toolkit for fine-tuning molecular properties [9]. This evolution underscores the synergy between synthetic methodology development and pharmaceutical innovation in advancing fluorinated heterocycles from laboratory curiosities to essential drug discovery components.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3